molecular formula C17H17FN4O2S B2974374 Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 852375-20-3

Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No.: B2974374
CAS No.: 852375-20-3
M. Wt: 360.41
InChI Key: JWLXCUKRGSZDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3-fluorophenyl group at position 3 and an ethyl thioether-linked butanoate side chain at position 4. The fluorine atom and thioether moiety are critical for modulating electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S/c1-3-13(17(23)24-4-2)25-15-9-8-14-19-20-16(22(14)21-15)11-6-5-7-12(18)10-11/h5-10,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLXCUKRGSZDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure[_{{{CITATION{{{_2{TPA023 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy .... The process may include:

  • Formation of the triazolopyridazine core through cyclization reactions.

  • Introduction of the fluorophenyl group at the appropriate position.

  • Thiolation to introduce the thio group.

  • Esterification to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may require optimization of reaction conditions, such as temperature, pressure, and choice of solvents and catalysts, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thio group to a sulfoxide or sulfone.

  • Reduction: Reduction of the nitro group (if present) to an amine.

  • Substitution: Replacement of the fluorophenyl group with other substituents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like iron or tin chloride.

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Sulfoxides or sulfones from oxidation reactions.

  • Amines from reduction reactions.

  • Substituted phenyl derivatives from substitution reactions.

Scientific Research Applications

Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate has shown potential in various scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its biological activity, including potential anti-inflammatory and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate can be compared with other triazolopyridazine derivatives, such as TPA023, which also bind to GABA_A receptors[_{{{CITATION{{{_2{TPA023 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy ...

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Core Heterocycle and Substituent Variations
  • Target Compound: 3-Fluorophenyl group at position 3; thioether linkage to ethyl butanoate.
  • Ethyl 2-((3-Phenyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Thio)Butanoate (CAS: 852372-91-9): Phenyl substituent instead of 3-fluorophenyl.
  • Lin28-1632 (CAS: 108825-65-6) : 3-Methyl group on the triazolopyridazine core; acetamide side chain. The methyl group increases lipophilicity, while the acetamide may enhance solubility or metabolic stability .
  • AZD5153 : 3-Methoxy substituent. Methoxy groups improve water solubility and may influence bromodomain binding selectivity .
Functional Group Comparisons
  • Thioether vs. Sulfonyl/Ether Linkages :
    • The target compound’s thioether linkage (C–S–C) is more lipophilic and oxidation-prone than sulfonyl (C–SO₂–C) or ether (C–O–C) groups found in analogs like I-6373 (thio) and I-6473 (ethoxy) .
    • Sulfonyl groups enhance stability but reduce membrane permeability, whereas thioethers balance lipophilicity and reactivity .

Physicochemical Properties

Melting Points and Stability
  • Triazolopyridazine derivatives with polar substituents (e.g., propenoic acid in ) exhibit high melting points (253–255°C), suggesting strong intermolecular interactions. The target compound’s fluorine substituent may lower its melting point slightly due to disrupted crystal packing compared to non-fluorinated analogs .
  • Safety guidelines for the phenyl analog (CAS: 852372-91-9) recommend avoiding heat, indicating thermal instability common to sulfur-containing compounds .
Molecular Weight and Solubility
  • While exact molecular weights are unavailable, substituents like fluorine (atomic weight 19) and ethyl butanoate (~146 g/mol) suggest a higher molecular weight than simpler analogs (e.g., Lin28-1632 with methyl and acetamide groups) .
  • Fluorine’s electronegativity may enhance solubility in polar solvents compared to methyl or phenyl substituents .
Epigenetic Modulation
  • AZD5153 : A bromodomain inhibitor with a methoxy-substituted triazolopyridazine, demonstrating that substituent polarity influences binding to acetyl-lysine recognition domains. The target compound’s fluorine could similarly fine-tune interactions with epigenetic targets .
  • Lin28-1632 : Inhibits Lin28 proteins, which regulate mRNA translation. The methyl group in Lin28-1632 may optimize steric fit in the Lin28 binding pocket, whereas the target compound’s fluorine could alter binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.